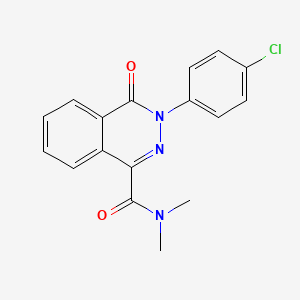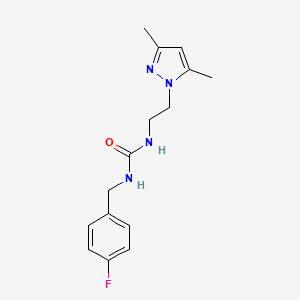
2,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde” is a benzene derivative with two aldehyde and two pinacolborane substituents . Both the aldehyde groups and pinacolborane groups are located at the para-positions . It serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Physical And Chemical Properties Analysis
The compound “2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde” has a molecular weight of 386.05 g/mol . It appears as an orange to brown powder .
Aplicaciones Científicas De Investigación
Stereospecific Functionalizations and Transformations
Boronic esters, such as Indole-2,3-diboronic acid, pinacol ester, have received much attention over the past decade due to their ability to form highly enantioenriched compounds . These compounds can be transformed into other functional groups, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This makes them of considerable interest in synthesis .
Use in Suzuki-Miyaura Cross-Coupling Reactions
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds .
Use in Polymerizations
Boronic esters can also be used in polymerizations . This process involves the reaction of many small molecules known as monomers to form a chain of these units, resulting in a polymer .
Preparation of Near-Infrared (NIR)-Emitting Polymer Dots
Indole-2,3-diboronic acid, pinacol ester could potentially be used in the preparation of near-infrared (NIR)-emitting polymer dots . These polymer dots have excellent optical properties, including bright fluorescence intensity, excellent photostability, high emission rates, and low intrinsic cytotoxicity . They can be used for in vivo NIR fluorescence imaging, including imaging of lymphatic basins, tumors, zebrafish, and oxygen .
Use in the Synthesis of Conjugated Polymers
Indole-2,3-diboronic acid, pinacol ester could potentially be used in the synthesis of conjugated polymers . These polymers have a wide range of applications, including light-emitting diodes, biosensors, batteries, and solar cells .
Mecanismo De Acción
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in various chemical transformations where the boron moiety needs to be removed at the end of a sequence .
Biochemical Pathways
The biochemical pathways affected by BS-33676 involve the Suzuki–Miyaura coupling , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the susceptibility to hydrolysis of boronic pinacol esters, such as bs-33676, is influenced by the ph, and the reaction rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new compounds through various chemical transformations. For instance, the protodeboronation process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Action Environment
The action, efficacy, and stability of BS-33676 can be influenced by environmental factors. For instance, the protodeboronation process is influenced by the nucleophilicity of the boron ate complex formation . Additionally, the hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH , suggesting that the compound’s action could be influenced by the pH of its environment.
Propiedades
IUPAC Name |
2,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)15-13-11-9-10-12-14(13)23-16(15)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUUNJHEYZLWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29B2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)
![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2985951.png)

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)
![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)
![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2985968.png)
